1-Cyclopentyl-piperazin-2-one hydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-Cyclopentyl-piperazin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of cyclopentylamine with piperazine derivatives, followed by hydrochloride salt formation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-piperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-piperazin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a biochemical tool in proteomics research to study protein interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-piperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Cyclopentyl-piperazin-2-one hydrochloride can be compared with other piperazine derivatives, such as:
Piperazine: Used as an anthelmintic agent.
Cariprazine: Used in the treatment of psychiatric disorders.
Trimetazidine: Used in the treatment of angina.
What sets this compound apart is its unique cyclopentyl group, which imparts distinct chemical and biological properties, making it valuable in specific research contexts .
Properties
IUPAC Name |
1-cyclopentylpiperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9-7-10-5-6-11(9)8-3-1-2-4-8;/h8,10H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCZUYWNKQREEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNCC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-00-8 | |
Record name | 2-Piperazinone, 1-cyclopentyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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